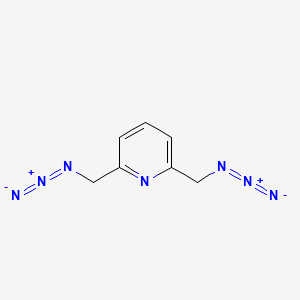
2,6-Bis(azidomethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(azidomethyl)pyridine is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azidomethyl groups attached to the 2 and 6 positions of a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
2,6-Bis(azidomethyl)pyridine can be synthesized through a multi-step process. One common method involves the reaction of 2,6-bis(bromomethyl)pyridine with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the process would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
化学反应分析
Types of Reactions
2,6-Bis(azidomethyl)pyridine undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide groups can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper (II) acetate (Cu(OAc)2) is commonly used as a catalyst in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of azides to amines.
Substitution: Sodium azide (NaN3) is used for the substitution of bromine atoms with azide groups.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of azide groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
科学研究应用
2,6-Bis(azidomethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Catalysis: It is employed in the development of catalysts for various chemical reactions.
Medicinal Chemistry:
作用机制
The mechanism of action of 2,6-bis(azidomethyl)pyridine primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in organic synthesis. The azide groups can also be reduced to amines, which can further participate in various chemical transformations .
相似化合物的比较
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds are similar in structure but contain triazole rings instead of azide groups.
2,6-Bis(benzimidazol-2-yl)pyridine: This compound contains benzimidazole groups instead of azide groups.
Uniqueness
2,6-Bis(azidomethyl)pyridine is unique due to the presence of azide groups, which provide distinct reactivity compared to other similar compounds. The azide groups enable specific reactions such as cycloaddition and reduction, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H7N7 |
|---|---|
分子量 |
189.18 g/mol |
IUPAC 名称 |
2,6-bis(azidomethyl)pyridine |
InChI |
InChI=1S/C7H7N7/c8-13-10-4-6-2-1-3-7(12-6)5-11-14-9/h1-3H,4-5H2 |
InChI 键 |
KYDZPOJMYVDXNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
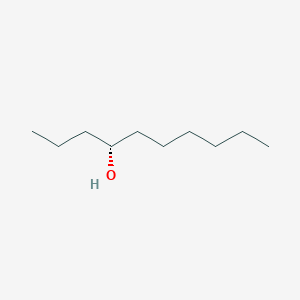
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
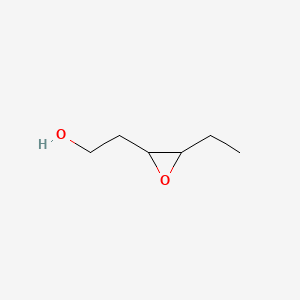
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
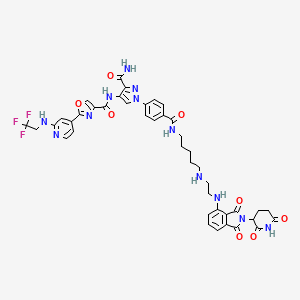

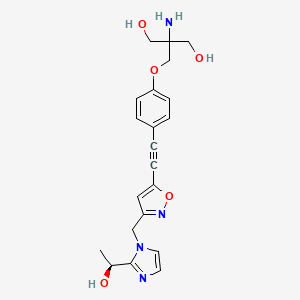

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)

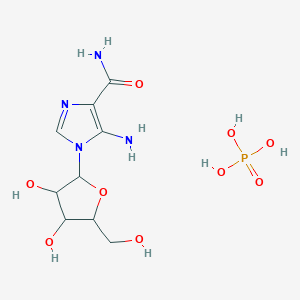
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
